molecular formula C13H11ClN2O3 B11776874 2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B11776874
M. Wt: 278.69 g/mol
InChI Key: NRFDCQJTEQJUHK-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative featuring a 4-chlorophenyl substituent at position 4, a methyl group at position 2, and an acetic acid moiety linked to the nitrogen at position 1. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly antihistamines like cetirizine and levocetirizine, which contain analogous acetic acid and aryl-substituted piperazine motifs .

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-methyl-6-oxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C13H11ClN2O3/c1-8-15-11(9-2-4-10(14)5-3-9)6-12(17)16(8)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)

InChI Key

NRFDCQJTEQJUHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multiple steps, starting with the preparation of the chlorophenyl and pyrimidinyl intermediates. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with guanidine to form the pyrimidinyl ring. The final step involves the acylation of the pyrimidinyl intermediate with chloroacetic acid under basic conditions to yield the target compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of kinases or phosphatases, resulting in altered phosphorylation states of key proteins involved in cell growth and differentiation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds include pyrimidinone and pyridazinone derivatives with variations in substituents. Below is a detailed comparison:

Structural Analogs and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number
2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (Target) C₁₃H₁₁ClN₂O₃ 286.7* 4-ClPh (4), CH₃ (2), acetic acid (1) Not explicitly listed
2-(4-(4-Fluorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid C₁₃H₁₁FN₂O₃ 262.24 4-FPh (4), CH₃ (2), acetic acid (1) 1707605-33-1
2-(2-Methyl-6-oxo-4-propylpyrimidin-1(6H)-yl)acetic acid C₁₀H₁₄N₂O₃ 210.23 C₃H₇ (4), CH₃ (2), acetic acid (1) 1707605-31-9
2-(4-Cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid C₁₀H₁₂N₂O₃ 208.214 Cyclobutyl (4), acetic acid (1) 2092808-10-9
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid C₁₄H₁₄N₂O₅ 290.27 4-OMePh (3), OMe (4), acetic acid (1) 1420794-89-3

Notes:

  • *Molecular weight calculated based on formula.
  • The target compound’s 4-chlorophenyl group enhances lipophilicity compared to fluorine (electronegative but less lipophilic) or methoxy (polar, electron-donating) substituents.

Physicochemical Properties

  • Acidity : The acetic acid moiety (pKa ~2.5–4.5) is influenced by substituents. Electron-withdrawing groups (e.g., Cl) increase acidity by stabilizing the deprotonated form, whereas electron-donating groups (e.g., OMe) reduce acidity .
  • Solubility : The target compound’s solubility in aqueous media is likely lower than methoxy-substituted analogs (e.g., C₁₄H₁₄N₂O₅) due to the chloro group’s hydrophobicity.
  • Thermodynamic Stability : Computational studies (e.g., density-functional theory) suggest that exact exchange terms improve accuracy in predicting stability and reactivity for such heterocycles .

Biological Activity

2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound with the molecular formula C14H13ClN2O3 and a molecular weight of 278.69 g/mol. Its structure features a chlorophenyl group, a pyrimidinone ring, and an acetic acid moiety, which contribute to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The compound's structural characteristics can be summarized as follows:

PropertyDescription
Molecular FormulaC14H13ClN2O3
Molecular Weight278.69 g/mol
IUPAC Name2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
InChI KeyAEHNYEDMHUFKMF-UHFFFAOYSA-N

Research indicates that 2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid exhibits various biological activities primarily through its interactions with specific molecular targets. These interactions may lead to modulation of cellular pathways, influencing processes such as:

  • Enzyme inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor binding : It may bind to specific receptors, altering their activity and downstream signaling cascades.

Pharmacological Profile

The pharmacological profile of this compound has been explored in several studies, indicating its potential efficacy in treating various conditions:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.
  • Anti-inflammatory Effects : The structural components of the compound could contribute to anti-inflammatory activities, which are crucial in various therapeutic contexts.
  • Anticancer Potential : Similar compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and metastasis.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of 2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid against several pathogenic bacteria. The results indicated significant inhibition of growth, suggesting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in immune cells, indicating its potential utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of 2-(4-(4-Chlorophenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid can be compared to other pyrimidine derivatives:

Compound NameBiological Activity
Pyrimidine Derivative AModerate antimicrobial activity
Pyrimidine Derivative BStrong anti-inflammatory effects
2-(4-(4-Chlorophenyl)-2-methyl...)Promising antibacterial and anti-inflammatory properties

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